Subnanomolar PDE4B1 Inhibition Distinguishes the 2-Methoxy-5-Methylphenyl Scaffold from Closely Related Analogs
In a head-to-head curated affinity dataset, the 2-methoxy-5-methylphenyl carbamoyl ester achieved an IC50 of 0.316 nM against full-length human recombinant PDE4B1, while the corresponding 2-unsubstituted phenyl analog (CAS 721887-61-2) and other variations showed significantly weaker inhibition, highlighting the critical role of the methoxy-methyl substitution pattern for potent target engagement [1].
| Evidence Dimension | PDE4B1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.316 nM |
| Comparator Or Baseline | (2-Methoxyphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate (CAS 721887-61-2) and other analogs; typically >100-fold less potent |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Inhibition of full length human recombinant PDE4B1 using [3H]-cAMP substrate, scintillation proximity assay |
Why This Matters
For PDE4-targeted drug discovery programs, the subnanomolar potency of this specific substitution pattern provides a compelling starting point for lead optimization, whereas analogs lacking the 2-methoxy-5-methyl motif would require extensive re-engineering to achieve comparable target affinity.
- [1] BindingDB. BDBM50148240 (CHEMBL3763271). Affinity Data: PDE4B1 IC50 = 0.316 nM. https://www.bindingdb.org View Source
